molecular formula C12H16Cl2O2 B14112915 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene

1,2-Dichloro-4-(2,2-diethoxyethyl)benzene

Cat. No.: B14112915
M. Wt: 263.16 g/mol
InChI Key: JYHKPUJDZSZWDT-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H16Cl2O2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a 2,2-diethoxyethyl group is attached at the 4 position. This compound is typically a colorless or slightly yellow liquid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where benzene is chlorinated to introduce chlorine atoms at the desired positions. The 2,2-diethoxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and catalysts .

Industrial Production Methods

This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(2,2-diethoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

1,2-Dichloro-4-(2,2-diethoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through specific pathways, including oxidative stress and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: A simpler derivative with only two chlorine atoms and no additional functional groups.

    4-(2,2-Diethoxyethyl)benzene: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    1,4-Dichloro-2-(2,2-diethoxyethyl)benzene: A positional isomer with chlorine atoms at different positions.

Uniqueness

1,2-Dichloro-4-(2,2-diethoxyethyl)benzene is unique due to the presence of both chlorine atoms and the 2,2-diethoxyethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C12H16Cl2O2

Molecular Weight

263.16 g/mol

IUPAC Name

1,2-dichloro-4-(2,2-diethoxyethyl)benzene

InChI

InChI=1S/C12H16Cl2O2/c1-3-15-12(16-4-2)8-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3

InChI Key

JYHKPUJDZSZWDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC(=C(C=C1)Cl)Cl)OCC

Origin of Product

United States

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